molecular formula C18H20Cl3N5O2 B2713201 [(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride CAS No. 2418596-76-4

[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride

Numéro de catalogue B2713201
Numéro CAS: 2418596-76-4
Poids moléculaire: 444.74
Clé InChI: DBMGNNKJVLSWFJ-FZMMWMHASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride is a useful research compound. Its molecular formula is C18H20Cl3N5O2 and its molecular weight is 444.74. The purity is usually 95%.
BenchChem offers high-quality [(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Rheumatoid Arthritis Treatment

EN300-26690691: has shown promise as a potential therapeutic agent for rheumatoid arthritis (RA). RA is an autoimmune disorder characterized by chronic inflammation of the joints. The compound’s mechanism of action involves modulating immune responses and suppressing inflammatory pathways. Researchers are investigating its efficacy in clinical trials, aiming to alleviate symptoms and improve patients’ quality of life .

Ankylosing Spondylitis Management

Ankylosing spondylitis (AS) is a chronic inflammatory disease primarily affecting the spine and sacroiliac joints. EN300-26690691 may inhibit pro-inflammatory cytokines and reduce joint damage. Its unique structure allows it to target specific pathways involved in AS pathogenesis. Clinical studies are underway to evaluate its safety and efficacy in AS patients .

Psoriatic Arthritis Therapy

Psoriatic arthritis (PsA) often accompanies psoriasis, causing joint inflammation and pain. EN300-26690691 holds potential as a disease-modifying antirheumatic drug (DMARD) for PsA. By interfering with immune responses and cytokine signaling, it aims to mitigate joint damage and improve patients’ functional outcomes .

Solid-State Forms and Pharmaceutical Compositions

Researchers have explored different solid-state forms of EN300-26690691 , including crystalline polymorphs and amorphous forms. These variations impact solubility, stability, and bioavailability. Understanding these forms is crucial for developing effective pharmaceutical compositions. Scientists are optimizing formulations to enhance drug delivery and patient compliance .

Synthesis Methods and Products-by-Process

Efficient synthetic routes for EN300-26690691 are essential for large-scale production. Researchers have developed innovative methods to access this compound, considering both yield and purity. Additionally, products-by-process strategies ensure consistent quality during manufacturing. These efforts contribute to its availability for clinical use .

Potential Glycosidase Inhibitor

Beyond its anti-inflammatory properties, EN300-26690691 has structural similarities to iminosugars and aminocyclopentitols. These compounds act as inhibitors of glucosidases, enzymes involved in carbohydrate metabolism. Investigating its potential as a glycosidase inhibitor could lead to novel therapeutic applications, such as managing metabolic disorders or viral infections .

Propriétés

IUPAC Name

[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2.2ClH/c1-23-8-12(7-21-23)14-9-24(10-15(14)20)18(25)16-6-17(26-22-16)11-2-4-13(19)5-3-11;;/h2-8,14-15H,9-10,20H2,1H3;2*1H/t14-,15+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMGNNKJVLSWFJ-FZMMWMHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2N)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.